

Technical Guide: Physicochemical Properties of 5-Aminopentanoic Acid

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Compound of Interest

Compound Name: 5-
(((Benzyloxy)carbonyl)amino)pentanoic acid

Cat. No.: B1274001

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Disclaimer: The initial request specified "Z-5-aminopentanoic acid." The "Z" designation typically refers to the cis isomer of a molecule containing a double bond. However, 5-aminopentanoic acid is a saturated molecule and does not exhibit cis-trans isomerism. Extensive searches for a "Z-5-aminopentenoic acid" did not yield substantive data. Therefore, this guide details the properties of the well-documented saturated compound, 5-aminopentanoic acid, assuming a possible typographical error in the original query.

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-aminopentanoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

5-Aminopentanoic acid, also known as 5-aminovaleric acid, is a delta-amino acid that plays a role as a human metabolite.^[1] It is structurally a methylene homologue of the neurotransmitter gamma-aminobutyric acid (GABA).^{[1][2]}

Structure and Identification

Identifier	Value
IUPAC Name	5-aminopentanoic acid
Synonyms	5-Aminovaleric acid, delta-Aminovaleric acid
CAS Number	660-88-8[3]
Chemical Formula	C5H11NO2[3][4]
Molecular Weight	117.15 g/mol [1][4]
SMILES	NCCCCC(O)=O
InChI Key	JJMDCOVWQOJGCB-UHFFFAOYSA-N[4]

Physicochemical Data

The following table summarizes key quantitative physicochemical properties of 5-aminopentanoic acid.

Property	Value	Source
Melting Point	157.5 °C	[1]
Boiling Point	Not Available	
Water Solubility	1000 mg/mL at 20 °C	[1]
logP	-2.63	[1]
pKa (Strongest Acidic)	4.65 (Predicted)	
pKa (Strongest Basic)	10.21 (Predicted)	

Experimental Protocols

Synthesis of N-Boc-5-Aminopentanoic Acid

A common procedure in peptide synthesis and for creating derivatives of 5-aminopentanoic acid involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Methodology:

- Dissolve 5-aminopentanoic acid (0.05 mol) in a mixture of 100 mL of 2% aqueous sodium hydroxide and 100 mL of dioxane.
- Slowly add a solution of di-tert-butyl dicarbonate (0.05 mol) in dioxane dropwise to the mixture.
- Stir the reaction mixture at room temperature for 18 hours.
- Acidify the mixture to pH 3 using 1 N hydrochloric acid.
- Extract the acidified reaction mixture three times with dichloromethane.
- Combine the organic layers, wash them sequentially with water, and then dry over sodium sulfate.
- Concentrate the solution under reduced pressure to yield 5-(tert-butoxycarbonylamino)pentanoic acid as a white crystalline solid.[\[5\]](#)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (500 MHz, H_2O): Spectra can be obtained to confirm the proton environments within the molecule.
- ^{13}C NMR: Provides information on the carbon skeleton of the compound.
- 2D NMR (^1H - ^{13}C HSQC): Can be used to determine the connectivity between protons and their directly attached carbons.[\[1\]](#)

Mass Spectrometry (MS):

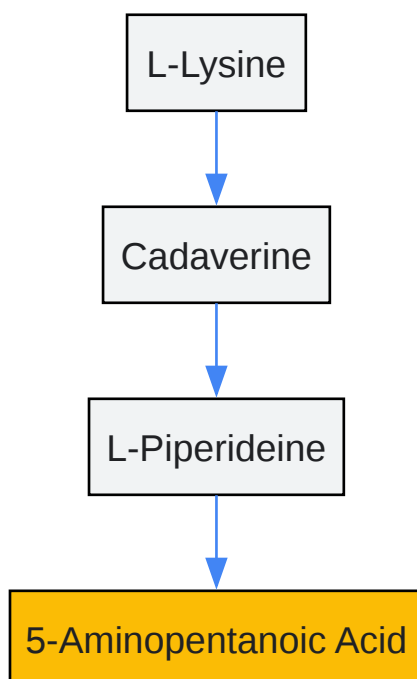
- GC-MS: Gas chromatography-mass spectrometry can be used for the analysis of volatile derivatives of 5-aminopentanoic acid.
- LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful technique for the detection and quantification of 5-aminopentanoic acid in biological samples.[\[1\]](#)

Biological Activity and Signaling Pathways

5-aminopentanoic acid is recognized as a weak GABA agonist and is a product of lysine degradation.[1][2][6]

Lysine Degradation Pathway

5-aminopentanoic acid is an intermediate in the metabolic breakdown of lysine. This pathway is significant in various organisms.

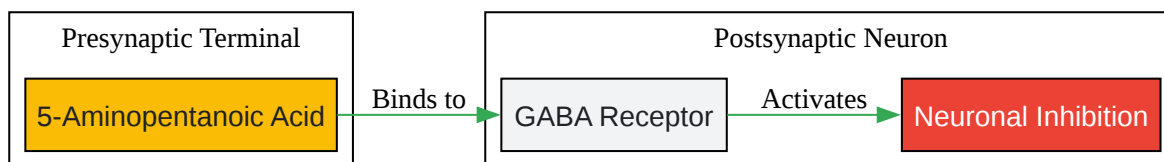


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Simplified Lysine Degradation Pathway.

GABA Agonist Activity

As a homologue of GABA, 5-aminopentanoic acid can act as a weak agonist at GABA receptors, potentially influencing neuronal inhibition.

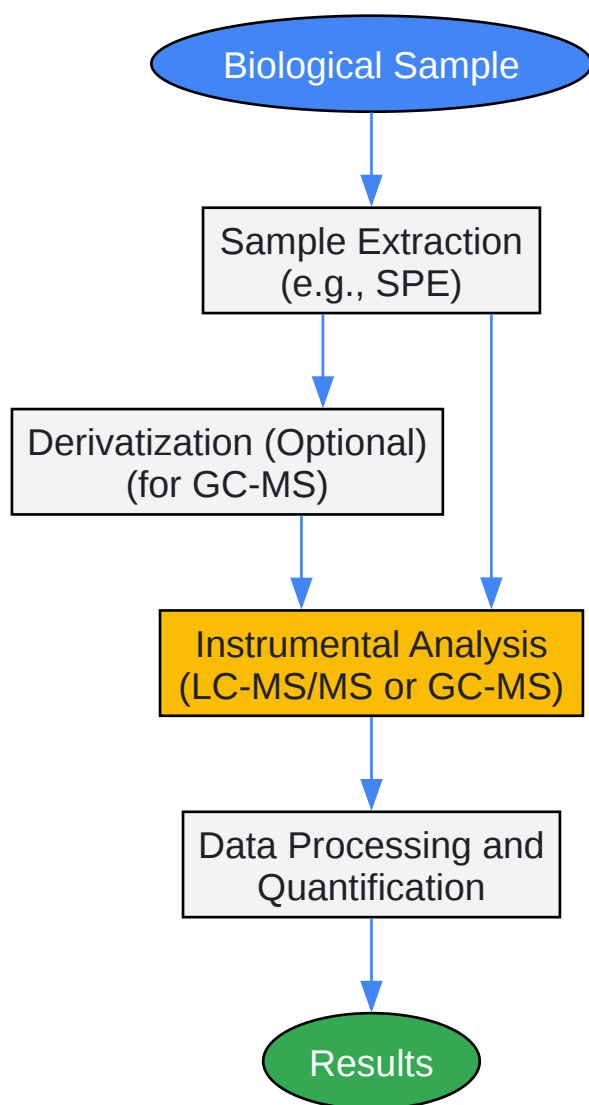


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Mechanism of Action as a GABA Agonist.

Experimental Workflow for Analysis

The following diagram outlines a general workflow for the extraction and analysis of 5-aminopentanoic acid from biological samples.



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General Workflow for Analysis.

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